molecular formula C28H29NO B11187641 2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline

2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11187641
M. Wt: 395.5 g/mol
InChI Key: LJYVDKLPHUQIJG-FBMGVBCBSA-N
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Description

2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-4-phenyl-1-(3-phenylacryloyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C28H29NO

Molecular Weight

395.5 g/mol

IUPAC Name

(E)-3-phenyl-1-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C28H29NO/c1-21-15-17-25-24(19-21)28(4,23-13-9-6-10-14-23)20-27(2,3)29(25)26(30)18-16-22-11-7-5-8-12-22/h5-19H,20H2,1-4H3/b18-16+

InChI Key

LJYVDKLPHUQIJG-FBMGVBCBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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